

Application Notes and Protocols for Identifying OSR1 Target Genes Using RNA-seq

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Compound of Interest

Compound Name: *OdD1*

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Introduction

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor crucial in embryonic development, particularly in the formation of the heart and urogenital systems.^{[1][2]} Emerging evidence highlights OSR1's role as a tumor suppressor in various cancers, including renal cell carcinoma (RCC), gastric cancer, and lung cancer.^{[1][3][4][5]} OSR1 exerts its function by modulating key signaling pathways, such as the p53 and Wnt pathways, thereby regulating cell proliferation, invasion, and apoptosis.^{[1][3][5]} Identifying the direct and indirect target genes of OSR1 is fundamental to understanding its biological functions and exploring its potential as a therapeutic target. This document provides a detailed guide on utilizing RNA sequencing (RNA-seq) to identify OSR1 target genes, followed by protocols for validation experiments.

Data Presentation: OSR1-Regulated Genes in Renal Cell Carcinoma

RNA-sequencing analysis of ACHN renal cell carcinoma cells following OSR1 knockdown revealed significant changes in the expression of multiple genes involved in critical cancer-related pathways.^[3] Genes with a fold change of 2 or greater were considered significant.^[3]

Table 1: Differentially Expressed Genes Following OSR1 Knockdown in ACHN Cells

Gene Category	Gene Name	Regulation	Pathway Involvement
Tumor Suppressor Genes	p53	Downregulated	p53 Pathway
p21	Downregulated	p53 Pathway	p53 Pathway
p27	Downregulated	p53 Pathway	
p57	Downregulated	p53 Pathway	
RB	Downregulated	p53 Pathway	
Oncogenes	MYC	Upregulated	Wnt/ β -catenin Pathway
FRA1	Upregulated	MAPK/ERK Pathway	MAPK/ERK Pathway
MET	Upregulated	RTK Signaling	
HMGA1	Upregulated	Chromatin Remodeling	
PIK3CA	Upregulated	PI3K/Akt Pathway	

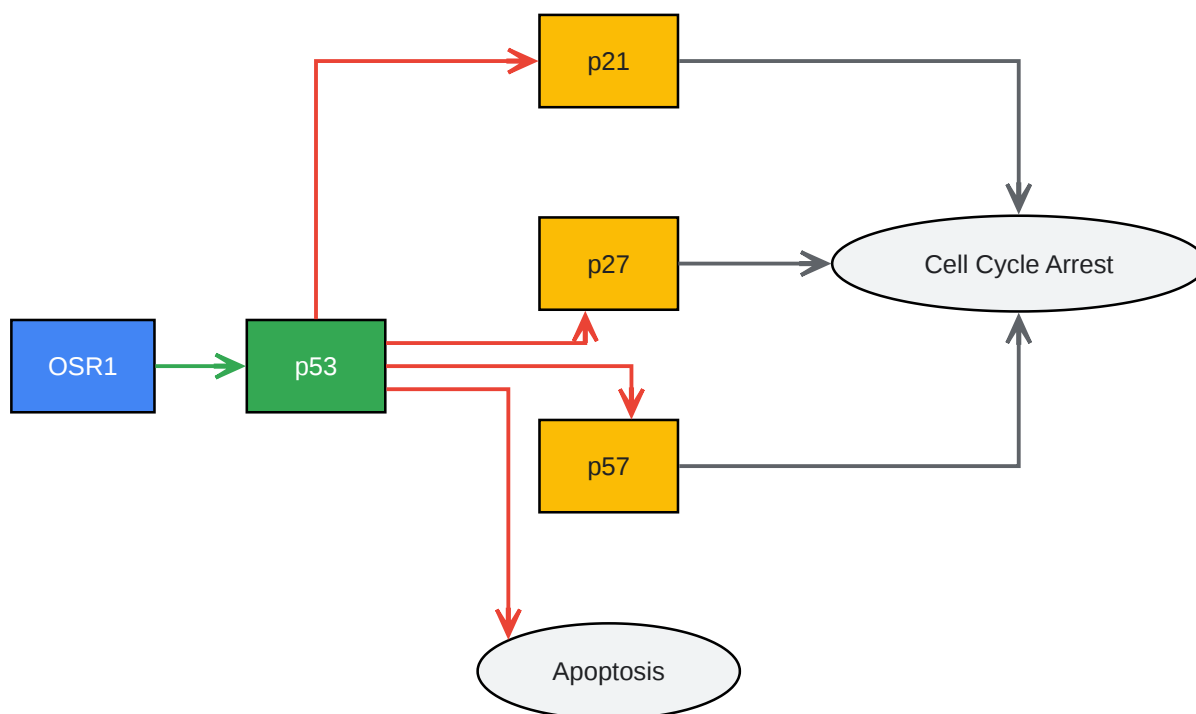
This data is a summary of findings from a study on renal cell carcinoma where OSR1 was knocked down.[3][4] The specific fold changes were not detailed in the source material.

OSR1 Signaling Pathways

OSR1 is implicated as a crucial regulator in pathways central to cell fate and cancer progression.

OSR1 and the p53 Pathway

OSR1 acts as a transcriptional activator of the tumor suppressor p53.[3] Knockdown of OSR1 leads to a significant decrease in p53 expression and transcriptional activity.[3][4] This, in turn, affects the expression of downstream targets of p53 that are involved in cell cycle arrest and apoptosis, such as p21, p27, and p57.[3][4]

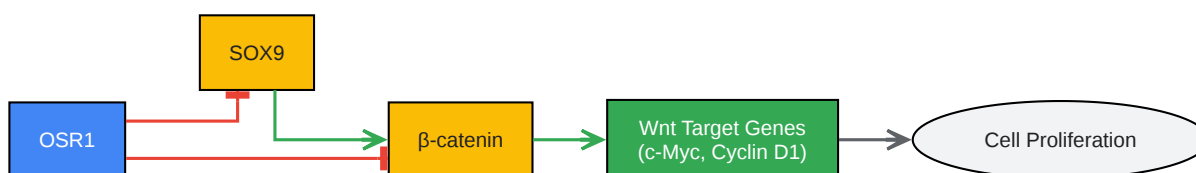


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OSR1 positively regulates the p53 tumor suppressor pathway.

OSR1 and the Wnt/ β -catenin Pathway

In lung cancer, OSR1 has been shown to downregulate the Wnt signaling pathway by suppressing the expression of SOX9 and β -catenin.[5] Overexpression of OSR1 leads to a decrease in nuclear β -catenin and its downstream targets, such as cyclin D1 and c-Myc, which are critical for cell proliferation.[5]

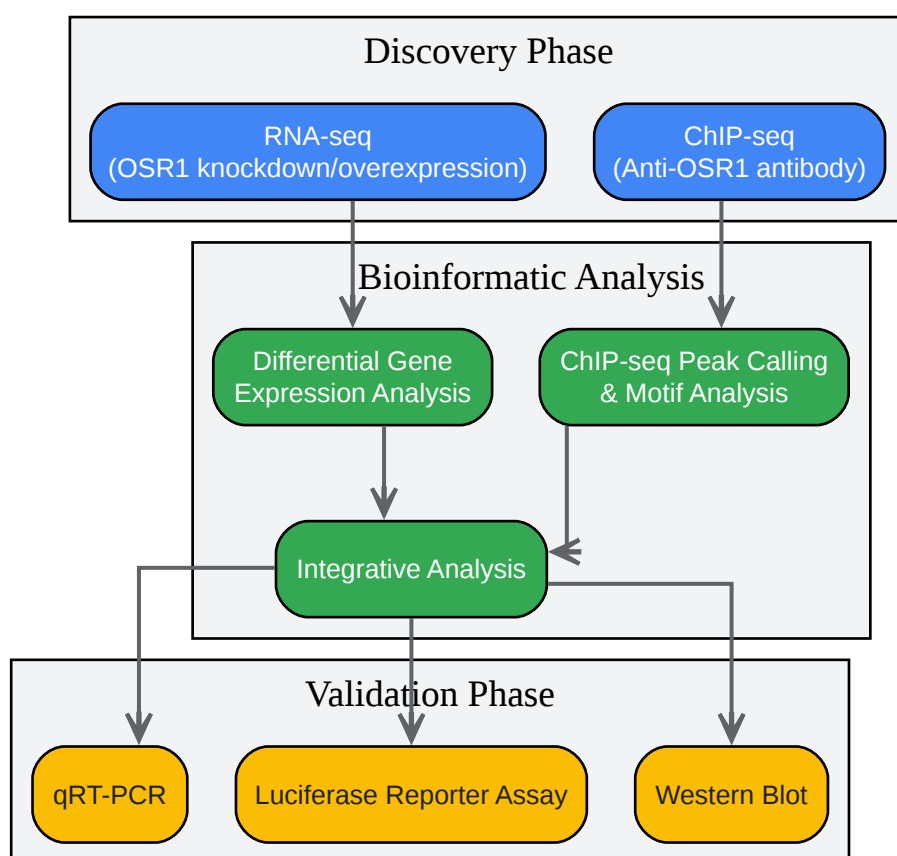


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OSR1 negatively regulates the Wnt/ β -catenin signaling pathway.

Experimental Workflow for Identifying OSR1 Target Genes

A multi-step approach is essential to robustly identify and validate OSR1 target genes.



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Workflow for discovery and validation of OSR1 target genes.

Experimental Protocols

RNA-seq Protocol for Identification of OSR1 Target Genes

This protocol outlines the steps for identifying differentially expressed genes upon modulation of OSR1 expression.

1.1. Cell Culture and OSR1 Modulation

- Culture a suitable cell line (e.g., ACHN, H1299) in appropriate media.
- For OSR1 knockdown, transfect cells with OSR1-specific siRNA or shRNA. A non-targeting siRNA/shRNA should be used as a negative control.
- For OSR1 overexpression, transfect cells with a vector encoding full-length human OSR1. An empty vector should be used as a control.
- Harvest cells 48-72 hours post-transfection.

1.2. RNA Extraction and Quality Control

- Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA integrity and quantity using a Bioanalyzer (Agilent) or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended.

1.3. Library Preparation and Sequencing

- Prepare RNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
- Assess the quality and quantity of the prepared libraries.
- Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq).

1.4. Bioinformatic Analysis

- Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.
- Alignment: Align the reads to a reference human genome (e.g., hg19/GRCh37) using a splice-aware aligner like STAR.
- Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

- Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between OSR1-modulated and control samples. Set a significance threshold (e.g., adjusted p-value < 0.05 and $|\log_2(\text{fold change})| > 1$).

Chromatin Immunoprecipitation (ChIP-seq) Protocol for Identifying OSR1 Binding Sites

ChIP-seq will identify the genomic regions where OSR1 directly binds.

2.1. Cell Cross-linking and Chromatin Preparation

- Culture cells to ~80-90% confluency.
- Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
- Harvest cells, lyse them, and isolate the nuclei.

2.2. Chromatin Shearing

- Resuspend the nuclear pellet in a suitable buffer.
- Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of sonication conditions is critical.

2.3. Immunoprecipitation

- Pre-clear the chromatin with Protein A/G beads.
- Incubate the chromatin overnight at 4°C with an anti-OSR1 antibody. An IgG antibody should be used as a negative control.
- Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
- Wash the beads to remove non-specific binding.

2.4. DNA Purification and Library Preparation

- Elute the chromatin complexes from the beads and reverse the cross-links by heating.
- Treat with RNase A and Proteinase K.
- Purify the DNA using a PCR purification kit.
- Prepare a sequencing library from the purified ChIP DNA.

2.5. Bioinformatic Analysis

- Align sequenced reads to the reference genome.
- Use a peak-calling algorithm (e.g., MACS2) to identify regions of OSR1 enrichment compared to the IgG control.
- Perform motif analysis on the identified peaks to find the OSR1 binding motif.
- Annotate peaks to the nearest genes to identify potential direct target genes.

Luciferase Reporter Assay for Target Gene Validation

This assay validates whether OSR1 can regulate the promoter activity of a putative target gene.

3.1. Plasmid Construction

- Clone the promoter region of the putative OSR1 target gene (identified from ChIP-seq and RNA-seq) into a luciferase reporter vector (e.g., pGL3-Basic).
- Co-transfect this reporter construct into cells along with either the OSR1 expression vector or an empty vector control.
- A Renilla luciferase vector should be co-transfected for normalization of transfection efficiency.

3.2. Transfection and Luciferase Assay

- Seed cells in a 24-well plate.
- Transfect the cells with the appropriate combination of plasmids.
- After 24-48 hours, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

3.3. Data Analysis

- Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
- Compare the normalized luciferase activity between cells overexpressing OSR1 and control cells. A significant change indicates that OSR1 regulates the promoter activity of the target gene.

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